molecular formula C8H4ClNS2 B11771345 2-Benzothiazolecarbothioylchloride(9CI) CAS No. 58861-60-2

2-Benzothiazolecarbothioylchloride(9CI)

Cat. No.: B11771345
CAS No.: 58861-60-2
M. Wt: 213.7 g/mol
InChI Key: KQXPAGYTWYZXAO-UHFFFAOYSA-N
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Description

2-Benzothiazolecarbothioylchloride(9CI) is a benzothiazole derivative featuring a carbothioyl chloride (-C(=S)Cl) functional group. This compound is structurally characterized by a bicyclic benzothiazole ring system substituted with a reactive thioacyl chloride moiety. Such derivatives are typically employed as intermediates in organic synthesis, particularly for introducing thioamide or thioester groups via nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]thiazole-2-carbothioyl chloride typically involves the reaction of 2-aminothiophenol with carbon disulfide and phosphorus pentachloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of benzo[d]thiazole-2-carbothioyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazole-2-carbothioyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with benzo[d]thiazole-2-carbothioyl chloride include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperatures .

Major Products Formed

The major products formed from reactions involving benzo[d]thiazole-2-carbothioyl chloride include various substituted benzothiazoles, which have applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of benzo[d]thiazole-2-carbothioyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using molecular docking and other computational techniques .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Benzothiazolecarbothioylchloride(9CI) and related benzothiazole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups/Substituents Key Properties/Applications References
2-Benzothiazolecarbothioylchloride(9CI) Not Provided C₈H₄ClNS₂ ~213.7 (estimated) Carbothioyl chloride (-C(=S)Cl) Likely high reactivity as a thioacylating agent; potential use in pharmaceuticals or agrochemicals. -
2-Benzothiazolecarbothioamide(9CI) 64377-94-2 C₈H₆N₂S₂ 194.28 Carbothioamide (-C(=S)NH₂) Lower reactivity than chloride; used as a building block in drug synthesis.
2-Benzothiazolamine,6-methyl-4-nitro-(9CI) Not Provided C₈H₇N₃O₂S (estimated) ~225.23 (estimated) Amine (-NH₂), nitro (-NO₂), methyl (-CH₃) Polar substituents enhance solubility; synthesis yield reported at 32% via optimized routes.
Benzothiazole, 2-ethyl-6-fluoro-(9CI) 170862-41-6 C₉H₈FNS 181.23 Ethyl (-CH₂CH₃), fluoro (-F) Electron-withdrawing fluorine may modulate ring reactivity; applications in material science.
Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-(9CI) 110704-26-2 C₁₁H₁₂ClNS ~233.7 (estimated) Chloromethyl (-CH₂Cl), isopropyl (-CH(CH₃)₂) Alkylation potential; safety data highlights need for careful handling due to chloromethyl group.

Key Observations:

Reactivity : The carbothioyl chloride group in the target compound is expected to exhibit higher electrophilicity compared to carbothioamides (e.g., 2-Benzothiazolecarbothioamide(9CI)), making it more suitable for thioacylation reactions .

Substituent Effects : Electron-withdrawing groups (e.g., nitro in 2-Benzothiazolamine,6-methyl-4-nitro-(9CI)) enhance polarity and solubility, whereas alkyl groups (e.g., ethyl in 2-ethyl-6-fluoro derivative) may increase lipophilicity .

Properties

CAS No.

58861-60-2

Molecular Formula

C8H4ClNS2

Molecular Weight

213.7 g/mol

IUPAC Name

1,3-benzothiazole-2-carbothioyl chloride

InChI

InChI=1S/C8H4ClNS2/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H

InChI Key

KQXPAGYTWYZXAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=S)Cl

Origin of Product

United States

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